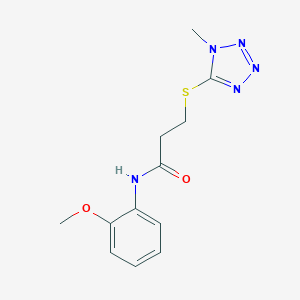![molecular formula C14H14N2O2S2 B270029 N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. MTAA is a thiazole-based compound that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is believed to act by binding to specific proteins and affecting their function. It has been shown to selectively bind to proteins that contain a specific amino acid sequence, which is believed to be involved in protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to selectively bind to specific proteins and affect their function. It has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have potential applications in the diagnosis and treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for use in lab experiments, including its ability to selectively bind to specific proteins and its potential applications in the diagnosis and treatment of cancer and other diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, including its use as a tool for studying protein-protein interactions, its potential applications in the diagnosis and treatment of cancer and other diseases, and its use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-methyl-2-mercaptobenzothiazole with acetic anhydride and acetic acid to form the intermediate compound, which is then reacted with 4-chloroacetylphenyl isothiocyanate to produce N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another method involves the reaction of 4-methyl-2-mercaptobenzothiazole with 4-chloroacetylphenyl isothiocyanate in the presence of a base to form N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
Applications De Recherche Scientifique
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to selectively bind to certain proteins and has been used in studies to investigate their function and interactions.
Propriétés
Nom du produit |
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Formule moléculaire |
C14H14N2O2S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-7-19-14(15-9)20-8-13(18)11-3-5-12(6-4-11)16-10(2)17/h3-7H,8H2,1-2H3,(H,16,17) |
Clé InChI |
YNAVDVFLCREEJG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)
![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)

![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)